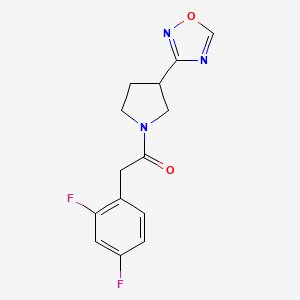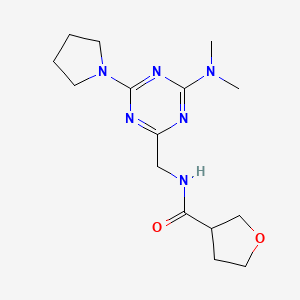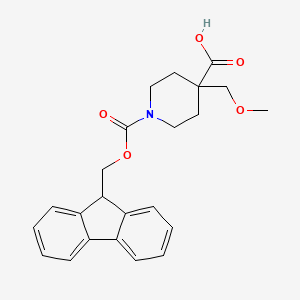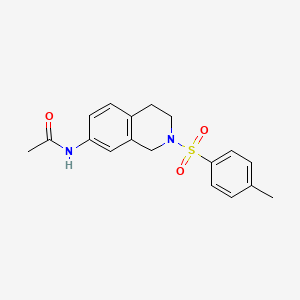
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide” is a derivative of 1,2,3,4-tetrahydroisoquinoline . Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .
Synthesis Analysis
The synthesis of “this compound” involves multicomponent reactions . Traditional approaches to the synthesis of C(1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using NMR spectroscopy . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule, respectively .Chemical Reactions Analysis
The chemical reactions involving “this compound” are mainly centered around its C(1)-functionalization . These reactions involve isomerization of iminium intermediate (exo/endo isomerization) and are highlighted for the period of 2013–2019 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various spectroscopic techniques . For instance, its melting point can be determined, and its chemical shifts can be analyzed using NMR spectroscopy .Aplicaciones Científicas De Investigación
Herbicide Antidote
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide compounds have been studied for their potential as antidotes for herbicides, particularly those in the thiocarbamate, triazine-type, and acetamide categories. These compounds have shown effectiveness in safening acetamide herbicides, which are used to control grassy and broadleaf weeds in crops like corn (Cacm Staff, 2009).
Structural Studies and Host–Guest Chemistry
Research has explored the structural aspects of amide-containing isoquinoline derivatives, like N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide, revealing their ability to form gels and crystalline solids upon treatment with various mineral acids. These compounds also exhibit interesting host–guest chemistry, forming complexes with enhanced fluorescence properties, which could have implications for material science and sensor applications (A. Karmakar, R. Sarma, J. Baruah, 2007).
Antiviral Research
The therapeutic efficacy of a novel anilidoquinoline derivative, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, has been evaluated in the treatment of Japanese encephalitis. This compound demonstrated significant antiviral and antiapoptotic effects in vitro, highlighting its potential as a therapeutic agent in viral infections (Joydeep Ghosh et al., 2008).
Organic Synthesis
This compound and related compounds have been utilized in organic synthesis, for instance in the high yielding cyclisation to create complex organic structures such as (±)-crispine A. These synthesis pathways offer insights into the construction of complex molecules for various applications, including medicinal chemistry (F. King, 2007).
Antimalarial Research
Research into antimalarial activities has included the study of pyrroloquinazolinediamine derivatives, which have shown potent cell growth inhibition against various strains of Plasmodium falciparum and high efficacy against Plasmodium berghei. These findings contribute to the search for new antimalarial agents with improved therapeutic indices (J. Guan et al., 2005).
Fluorescent Sensors
This compound derivatives have been developed as fluorescent sensors, displaying high selectivity and sensitivity. For instance, a sensor based on 8-aminoquinoline and 8-hydroxyquinoline platforms showed remarkable fluorescence enhancement in the presence of Cd(2+), with potential applications in environmental monitoring and bioimaging (Xiaoyan Zhou et al., 2012).
Direcciones Futuras
The future directions in the research of “N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide” and its derivatives could involve the development of new and environmentally friendly methods for their synthesis . Additionally, further exploration of their biological activities could lead to the discovery of new therapeutic agents .
Propiedades
IUPAC Name |
N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-3-7-18(8-4-13)24(22,23)20-10-9-15-5-6-17(19-14(2)21)11-16(15)12-20/h3-8,11H,9-10,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDBZGBPZBTCHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




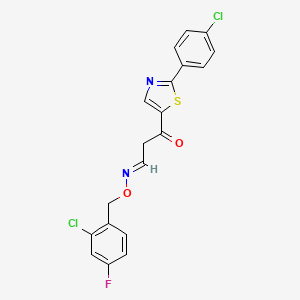

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride](/img/structure/B2610100.png)
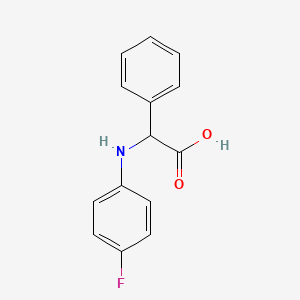
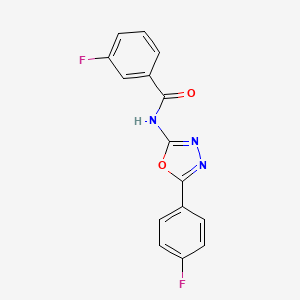
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2610107.png)
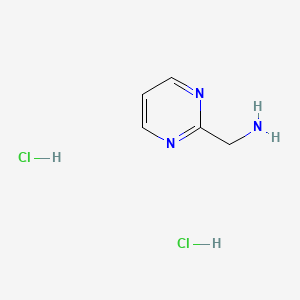
![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(2-methoxyethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2610109.png)
